sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate
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Overview
Description
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S and a molecular weight of 182.18 g/mol . It is a sodium salt of 1,5-dimethyl-1H-pyrazole-4-sulfinic acid and is commonly used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions . The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrazole compounds .
Scientific Research Applications
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The sulfinic acid group can participate in redox reactions, while the pyrazole ring can engage in aromatic substitution reactions . These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate include:
- Sodium 1,3-dimethyl-1H-pyrazole-4-sulfinate
- Sodium 1,5-dimethyl-1H-pyrazole-3-sulfinate
- Sodium 1,5-dimethyl-1H-pyrazole-4-sulfonate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and properties compared to other pyrazole derivatives . This uniqueness makes it valuable in various synthetic and industrial applications .
Biological Activity
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by its unique pyrazole structure, which contributes to its biological activity. The compound can be synthesized through various methods that typically involve the reaction of 1,5-dimethylpyrazole with sulfinate agents. The resulting product exhibits properties conducive to its use as a buffering agent in biological systems, with a pH range suitable for cell culture applications (6-8.5) .
Biological Activities
The biological activities of this compound are broad and include:
1. Antiproliferative Activity:
Recent studies have shown that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated IC50 values indicating effective inhibition of cell proliferation in human cancer cells .
2. Antimicrobial Properties:
Pyrazole derivatives are known for their antimicrobial activities. Research indicates that this compound may enhance the efficacy of other antimicrobial agents or act independently against bacterial strains .
3. Anti-inflammatory Effects:
Compounds within the pyrazole class have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes. For example, certain derivatives showed significant inhibition percentages compared to standard anti-inflammatory drugs .
Study 1: Antileishmanial Activity
A study focused on the synthesis of new pyrazole derivatives highlighted their antileishmanial activity against Leishmania species. The structure-activity relationship (SAR) indicated that modifications in the pyrazole framework could enhance activity against these protozoa .
Study 2: Cytotoxicity Evaluation
In evaluating the cytotoxicity of various pyrazole derivatives, it was found that this compound exhibited low toxicity levels on mammalian cells (Vero cells), with CC50 values greater than 500 µM for many derivatives tested . This suggests a favorable safety profile for potential therapeutic applications.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
sodium;1,5-dimethylpyrazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXJMUQHRWCOFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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